molecular formula C25H26N4O2S B2665047 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-cyclohexylacetamide CAS No. 958614-42-1

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-cyclohexylacetamide

Cat. No.: B2665047
CAS No.: 958614-42-1
M. Wt: 446.57
InChI Key: BXWBMYGEWXQTFN-UHFFFAOYSA-N
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Description

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-cyclohexylacetamide is a complex organic compound that features a unique structure combining an imidazoquinazoline core with a sulfanyl group and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-cyclohexylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazoquinazoline core, introduction of the sulfanyl group, and attachment of the cyclohexylacetamide moiety.

    Formation of the Imidazoquinazoline Core: This step often involves the cyclization of a suitable precursor, such as 2-aminobenzamide, with a benzyl-substituted aldehyde under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the imidazoquinazoline core.

    Attachment of the Cyclohexylacetamide Moiety: This step typically involves the reaction of the sulfanyl-substituted imidazoquinazoline with cyclohexylacetyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the imidazoquinazoline core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of various biological targets.

    Industrial Applications: It may find use in the development of new materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-cyclohexyl

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c30-22(26-18-11-5-2-6-12-18)16-32-25-28-20-14-8-7-13-19(20)23-27-21(24(31)29(23)25)15-17-9-3-1-4-10-17/h1,3-4,7-10,13-14,18,21H,2,5-6,11-12,15-16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWBMYGEWXQTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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